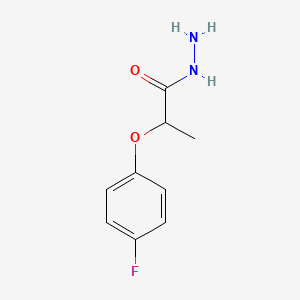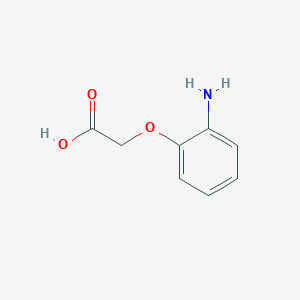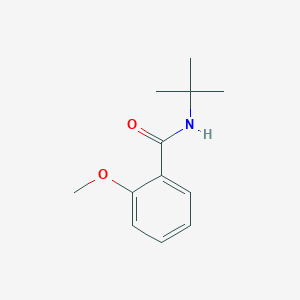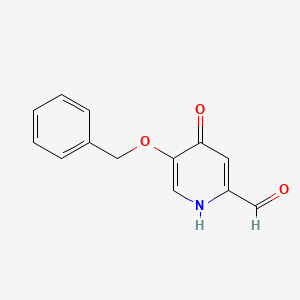
4-(叔丁氧羰基)哌嗪-2-羧酸
概述
描述
4-(Tert-butoxycarbonyl)piperazine-2-carboxylic acid (4-TBCPA) is a synthetic, organic compound with a wide range of applications in scientific research. It is an important intermediate in the synthesis of biologically active compounds, such as pharmaceuticals and agrochemicals, and is also used in organic synthesis and as a reagent in organic reactions. 4-TBCPA is a versatile compound that can be used as a building block for the synthesis of various molecules, and its unique properties make it an important tool in the laboratory.
科学研究应用
新型有机化合物的合成
4-Boc-哌嗪-2-羧酸在多种新型有机化合物的合成中用作多功能构建单元。其结构允许构建复杂的分子,如酰胺、磺酰胺、曼尼希碱、席夫碱、噻唑烷酮、氮杂环丁烷酮和咪唑啉酮。 这些化合物在制药、农用化学品和材料科学领域具有潜在的应用 .
安全和危害
生化分析
Biochemical Properties
4-(Tert-butoxycarbonyl)piperazine-2-carboxylic acid plays a crucial role in biochemical reactions, particularly in the synthesis of peptides and proteins. It interacts with various enzymes and proteins, acting as a protecting group for amino acids. This interaction helps to prevent the amino acids from reacting with other molecules during the synthesis process. The compound forms stable bonds with the amino groups of amino acids, thereby protecting them from unwanted reactions .
Cellular Effects
The effects of 4-(Tert-butoxycarbonyl)piperazine-2-carboxylic acid on cells and cellular processes are primarily related to its role in peptide synthesis. By protecting amino acids, it ensures the proper assembly of peptides and proteins, which are essential for various cellular functions. This compound can influence cell signaling pathways, gene expression, and cellular metabolism by ensuring the correct synthesis of proteins that are involved in these processes .
Molecular Mechanism
At the molecular level, 4-(Tert-butoxycarbonyl)piperazine-2-carboxylic acid exerts its effects by forming stable bonds with the amino groups of amino acids. This prevents the amino acids from reacting with other molecules, thereby protecting them during the synthesis process. The compound can also inhibit or activate certain enzymes involved in peptide synthesis, ensuring the correct assembly of peptides and proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(Tert-butoxycarbonyl)piperazine-2-carboxylic acid can change over time. The compound is generally stable under standard laboratory conditions, but it can degrade over time if exposed to extreme temperatures or pH levels. Long-term studies have shown that the compound can have lasting effects on cellular function by ensuring the correct synthesis of peptides and proteins .
Dosage Effects in Animal Models
The effects of 4-(Tert-butoxycarbonyl)piperazine-2-carboxylic acid can vary with different dosages in animal models. At low doses, the compound is generally well-tolerated and does not cause any adverse effects. At high doses, it can cause toxicity and adverse effects, including damage to cellular structures and disruption of cellular functions .
Metabolic Pathways
4-(Tert-butoxycarbonyl)piperazine-2-carboxylic acid is involved in various metabolic pathways, particularly those related to peptide and protein synthesis. It interacts with enzymes and cofactors involved in these pathways, ensuring the correct assembly of peptides and proteins. The compound can also affect metabolic flux and metabolite levels by influencing the synthesis of proteins involved in metabolic processes .
Transport and Distribution
Within cells and tissues, 4-(Tert-butoxycarbonyl)piperazine-2-carboxylic acid is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement within cells. The compound can also accumulate in specific cellular compartments, where it exerts its protective effects on amino acids .
Subcellular Localization
The subcellular localization of 4-(Tert-butoxycarbonyl)piperazine-2-carboxylic acid is primarily within the cytoplasm, where it interacts with amino acids and enzymes involved in peptide synthesis. The compound can also be directed to specific compartments or organelles through targeting signals or post-translational modifications, ensuring its protective effects are localized to the appropriate areas .
属性
IUPAC Name |
4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O4/c1-10(2,3)16-9(15)12-5-4-11-7(6-12)8(13)14/h7,11H,4-6H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRYAXQJXMBETAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC(C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50409180 | |
| Record name | 4-(tert-Butoxycarbonyl)piperazine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50409180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
128019-59-0 | |
| Record name | 4-(tert-Butoxycarbonyl)piperazine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50409180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[(tert-butoxy)carbonyl]piperazine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-allyl-5-[1-(3,5-dimethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1276872.png)











